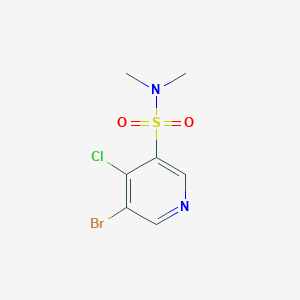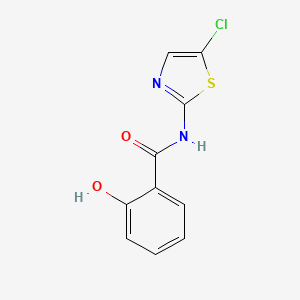
2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, along with an ethyl and an ethylpropanedioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate typically involves the reaction of 2,4-dichlorophenol with ethyl 2-ethylpropanedioate under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4-Dichlorophenol+Ethyl 2-ethylpropanedioateBase, Heat2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The product is then purified through techniques such as distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Phenyl derivatives with various functional groups
Applications De Recherche Scientifique
2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of drugs with antifungal, antibacterial, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme and thus blocking the catalytic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenyl 1-ethyl 2-methylpropanedioate
- 2,4-Dichlorophenyl 1-ethyl 2-propanedioate
- 2,4-Dichlorophenyl 1-methyl 2-ethylpropanedioate
Uniqueness
2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H14Cl2O4 |
|---|---|
Poids moléculaire |
305.15 g/mol |
Nom IUPAC |
1-O-(2,4-dichlorophenyl) 3-O-ethyl 2-ethylpropanedioate |
InChI |
InChI=1S/C13H14Cl2O4/c1-3-9(12(16)18-4-2)13(17)19-11-6-5-8(14)7-10(11)15/h5-7,9H,3-4H2,1-2H3 |
Clé InChI |
NNKSYIDQFQJGNF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)C(=O)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate](/img/structure/B11815318.png)
![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B11815320.png)
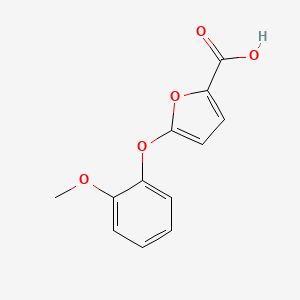

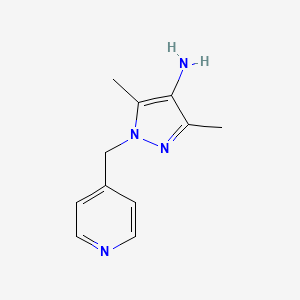
![ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11815337.png)
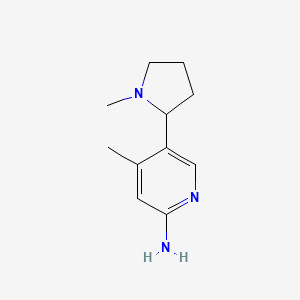

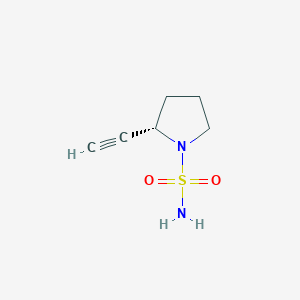
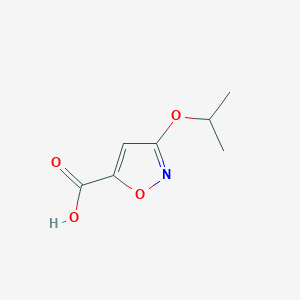
![A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B11815359.png)

